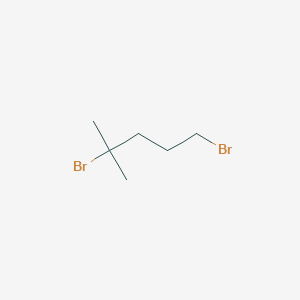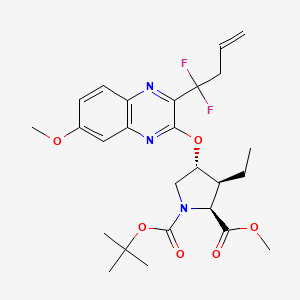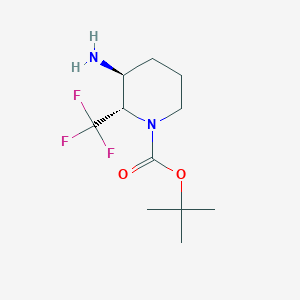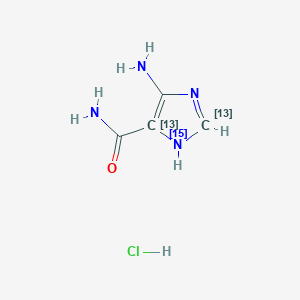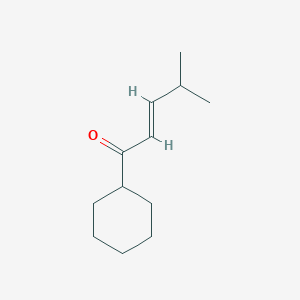
(E)-1-Cyclohexyl-4-methylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Cyclohexyl-4-methylpent-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a pentenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclohexyl-4-methylpent-2-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclohexanone and 4-methylpent-2-enal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Cyclohexyl-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Ammonia or hydrazine in an alcoholic medium at reflux temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or hydrazones.
Wissenschaftliche Forschungsanwendungen
(E)-1-Cyclohexyl-4-methylpent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of (E)-1-Cyclohexyl-4-methylpent-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylacetone: Similar in structure but lacks the double bond in the pentenone chain.
4-Methylcyclohexanone: Contains a cyclohexyl group but differs in the position of the methyl group and the absence of the double bond.
1-Cyclohexyl-2-butanone: Similar but has a shorter carbon chain.
Uniqueness
(E)-1-Cyclohexyl-4-methylpent-2-en-1-one is unique due to the presence of both a cyclohexyl group and a conjugated double bond in the pentenone chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(E)-1-cyclohexyl-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |
InChI-Schlüssel |
CLTPRCHPQWGFBP-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)/C=C/C(=O)C1CCCCC1 |
Kanonische SMILES |
CC(C)C=CC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
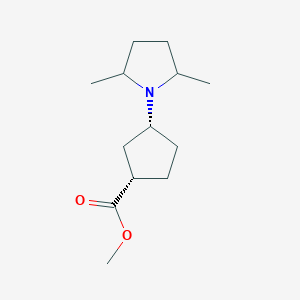
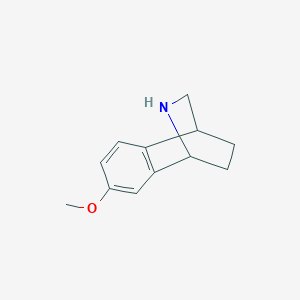
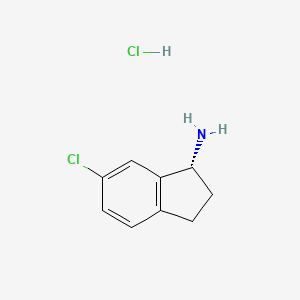
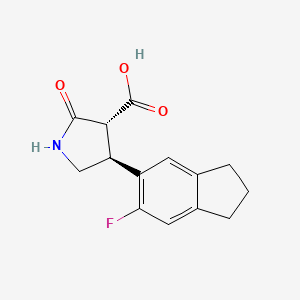
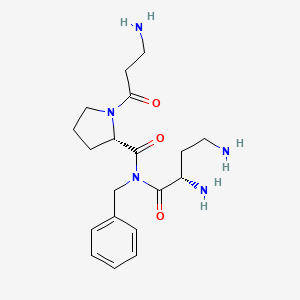
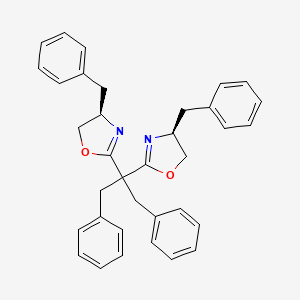
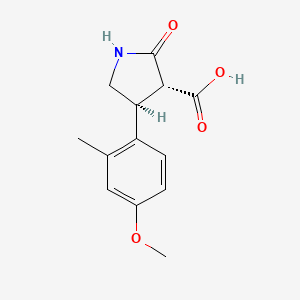
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
